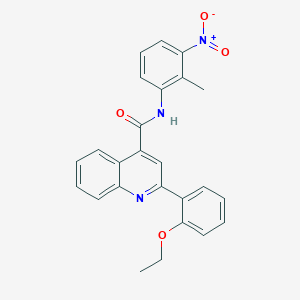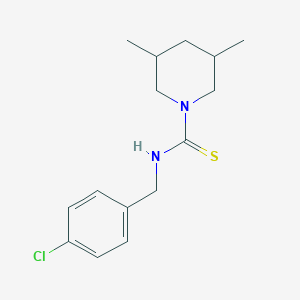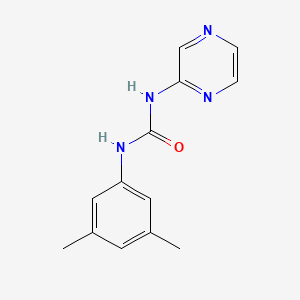
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea, also known as DPU or DPU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine-based compound that has been synthesized using various methods and has shown promising results in various research studies. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle regulation, and induce cell cycle arrest in cancer cells. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral activities, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea in lab experiments is its relative simplicity of synthesis and high yields. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have potent anticancer activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea. One potential avenue is the development of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is a pyrazine-based compound that has shown promising results in various scientific research studies. It has potent anticancer, anti-inflammatory, and antiviral activities and has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. While there are limitations to using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea in lab experiments, its relative simplicity of synthesis and high yields make it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the potential applications of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea and its mechanism of action.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. It has been shown to have potent anticancer activity, inhibiting the growth of various cancer cell lines. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including influenza and HIV.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-5-10(2)7-11(6-9)16-13(18)17-12-8-14-3-4-15-12/h3-8H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVVQJTDOWZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4669572.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B4669576.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4669593.png)
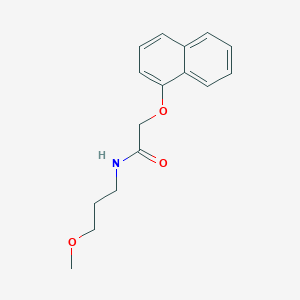

![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669608.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)
![2-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4669610.png)
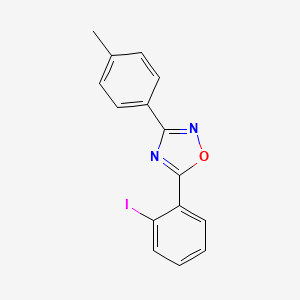
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4669632.png)
